1-[(1Z)-2-bromoethenyl]-4-chlorobenzene
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Overview
Description
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromoethenyl group is attached to the first carbon and a chlorine atom is attached to the fourth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene typically involves the bromination of 4-chlorostyrene. The reaction is carried out under controlled conditions to ensure the formation of the (1Z)-isomer. The process involves the following steps:
Starting Material: 4-chlorostyrene.
Bromination: The addition of bromine (Br2) to 4-chlorostyrene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Isomerization: The reaction conditions are adjusted to favor the formation of the (1Z)-isomer, which involves controlling the temperature and reaction time.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or alcohols (ROH) in the presence of a base.
Addition: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl), and other electrophiles under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of 1-[(1Z)-2-substituted ethenyl]-4-chlorobenzene derivatives.
Addition: Formation of 1,2-dihalogenated or 1,2-hydrohalogenated products.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or partially reduced intermediates.
Scientific Research Applications
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene involves its interaction with molecular targets through its reactive bromoethenyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved include:
Alkylation: The bromoethenyl group can alkylate nucleophilic sites in proteins and DNA, potentially leading to biological activity.
Inhibition: The compound may inhibit specific enzymes or receptors by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene: Similar structure with a fluorine atom instead of chlorine.
1-[(1Z)-2-bromoethenyl]-4-bromobenzene: Similar structure with an additional bromine atom.
1-[(1Z)-2-bromoethenyl]-4-methylbenzene: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene is unique due to the presence of both a bromoethenyl group and a chlorine atom on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66482-29-9 |
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Molecular Formula |
C8H6BrCl |
Molecular Weight |
217.5 |
Purity |
95 |
Origin of Product |
United States |
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